molecular formula C15H14FN5OS B12240478 5-Fluoro-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine

5-Fluoro-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine

Cat. No.: B12240478
M. Wt: 331.4 g/mol
InChI Key: ZXVLLEOXSASHMG-UHFFFAOYSA-N
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Description

5-Fluoro-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a fluorine atom, a thiazolo[4,5-c]pyridine moiety, a piperidine ring, and a pyrimidine core

Preparation Methods

The synthesis of 5-Fluoro-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine involves multiple steps, starting from commercially available substancesThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or organometallic compounds.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Fluoro-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways .

Comparison with Similar Compounds

When compared to other similar compounds, 5-Fluoro-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine stands out due to its unique combination of functional groups and structural features. Similar compounds include:

The uniqueness of this compound lies in its specific combination of these structural elements, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H14FN5OS

Molecular Weight

331.4 g/mol

IUPAC Name

2-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C15H14FN5OS/c16-10-7-18-14(19-8-10)22-11-2-5-21(6-3-11)15-20-12-9-17-4-1-13(12)23-15/h1,4,7-9,11H,2-3,5-6H2

InChI Key

ZXVLLEOXSASHMG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)C3=NC4=C(S3)C=CN=C4

Origin of Product

United States

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